molecular formula C7H6N4O3 B13049106 Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate

Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate

Cat. No.: B13049106
M. Wt: 194.15 g/mol
InChI Key: ZZTLOBAPWJIDCO-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate is a heterocyclic compound that contains a pyrrolo[2,3-D][1,2,3]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction may be carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and the use of specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. The compound may also induce apoptosis by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

methyl 4-oxo-3,7-dihydropyrrolo[2,3-d]triazine-6-carboxylate

InChI

InChI=1S/C7H6N4O3/c1-14-7(13)4-2-3-5(8-4)9-11-10-6(3)12/h2H,1H3,(H2,8,9,10,12)

InChI Key

ZZTLOBAPWJIDCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=NNC2=O

Origin of Product

United States

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